molecular formula C16H17NO3 B1521288 N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine CAS No. 1021082-05-2

N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine

Cat. No. B1521288
CAS RN: 1021082-05-2
M. Wt: 271.31 g/mol
InChI Key: DPQDPRNUDZTVRI-SFQUDFHCSA-N
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Description

“N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine” is a chemical compound with the CAS Number: 1021082-05-2 . Its IUPAC name is (1E)-1-[4-(benzyloxy)-3-methoxyphenyl]ethanone oxime . It has a molecular weight of 271.32 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties (like melting point, boiling point, solubility, etc.) are not available in the sources I found.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity allows for the construction of diverse chemical structures, which can be useful in developing new pharmaceuticals or materials .

Material Science

The applications in material science are centered around the development of new materials with specific properties. This compound could be used to synthesize organic molecules that form part of novel polymers or coatings with unique characteristics like enhanced durability or specific light-absorption properties .

Environmental Science

In environmental science, researchers might explore the use of this compound in the degradation of pollutants or the synthesis of environmentally friendly materials. Its chemical properties could make it suitable for creating catalysts that help in breaking down toxic substances .

Biochemistry

Biochemists may investigate the role of this compound in biological systems, such as its potential effects on enzyme activity or metabolic pathways. It could be used to study the biochemical processes within cells or to develop biochemical assays .

Pharmacology

Pharmacological research could involve this compound in the design of new drugs. Its structure might interact with biological targets, leading to the development of new therapeutic agents for treating diseases. Researchers would examine its efficacy, safety, and mechanism of action within the body .

Agriculture

While specific applications in agriculture are not directly mentioned, compounds like this one could be used to synthesize new pesticides or herbicides. Its chemical structure could be modified to target specific pests or weeds without harming crops or the environment .

Chemical Education

Lastly, this compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to understand the complexities of chemical reactivity and the synthesis of organic compounds .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(NE)-N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(17-18)14-8-9-15(16(10-14)19-2)20-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQDPRNUDZTVRI-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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